3-Ethoxy-5-iodo-4-propoxybenzaldehyde
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Overview
Description
3-Ethoxy-5-iodo-4-propoxybenzaldehyde: is an organic compound with the molecular formula C12H15IO3 . It is a derivative of benzaldehyde, characterized by the presence of ethoxy, iodo, and propoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde typically involves the iodination of a suitable benzaldehyde precursor followed by the introduction of ethoxy and propoxy groups. One common method includes:
Iodination: Starting with a benzaldehyde derivative, iodination is carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium.
Alkylation: The iodinated intermediate is then subjected to alkylation reactions to introduce the ethoxy and propoxy groups. This can be achieved using ethyl and propyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Ethoxy-5-iodo-4-propoxybenzoic acid.
Reduction: 3-Ethoxy-5-iodo-4-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of various substituents on the biological activity of benzaldehyde derivatives. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of customized compounds for specific applications.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The iodo group can participate in substitution reactions, while the ethoxy and propoxy groups influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
3-Ethoxy-4-propoxybenzaldehyde: Lacks the iodo substituent, resulting in different reactivity and applications.
3-Iodo-4-propoxybenzaldehyde: Lacks the ethoxy group, affecting its solubility and chemical behavior.
3-Ethoxy-5-iodobenzaldehyde: Lacks the propoxy group, leading to variations in its physical and chemical properties.
Uniqueness: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is unique due to the combination of ethoxy, iodo, and propoxy groups on the benzene ring. This combination imparts distinct reactivity and properties, making it a versatile compound in various chemical syntheses and applications.
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-propoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWZKQITBCQHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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